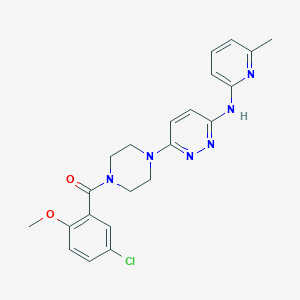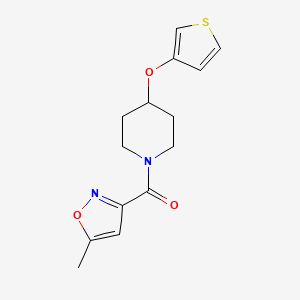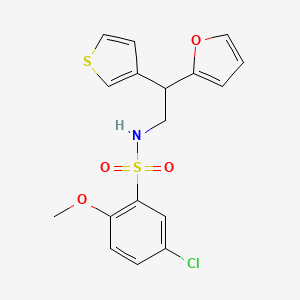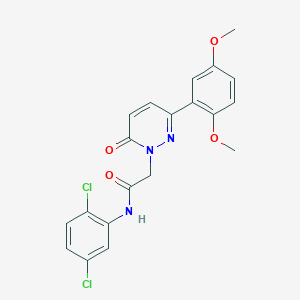![molecular formula C9H10ClF3N2 B2558015 2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride CAS No. 125903-76-6](/img/structure/B2558015.png)
2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride is a chemical compound with the formula C9H10ClF3N2. Its molecular weight is 238.64 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3N2O.ClH/c10-9(11,12)6-2-1-3-7(4-6)15-5-8(13)14;/h1-5H,13-14H2;1H .Physical And Chemical Properties Analysis
The molecular formula of this compound is C9H10ClF3N2. It has an average mass of 238.637 Da and a monoisotopic mass of 238.048462 Da .Scientific Research Applications
Synthesis and Material Science
Synthesis of Novel Polyimides : A study by Yin et al. (2005) explores the synthesis of new fluorine-containing polyimides using a similar trifluoromethyl compound. These polyimides exhibit good solubility in various organic solvents and have excellent thermal stability and mechanical properties, which can be significant in material science and engineering applications (Yin et al., 2005).
Development of Imidazo Compounds : Liu (2013) reports the synthesis of novel imidazo[1,2-a]pyrimidine compounds using a trifluoromethyl compound. These compounds' structural characteristics suggest potential applications in chemical synthesis and pharmaceutical research (Liu, 2013).
Synthesis of Highly Transparent and Low Dielectric Constant Fluorinated Polyimides : Research by Tao et al. (2009) involved the use of trifluoromethyl-substituted aromatic diamines to create fluorinated polyimides with outstanding optical transparency and low dielectric constants, which are crucial in the electronics and optoelectronics industries (Tao et al., 2009).
Medicinal Chemistry and Pharmacology
Antimicrobial and Antifungal Activity : Vora and Vyas (2019) conducted a study synthesizing novel triazolopyrimidines using a similar trifluoromethyl compound, demonstrating significant antibacterial and antifungal activities. This research highlights the compound's potential in developing new antimicrobial agents (Vora & Vyas, 2019).
Synthesis of Potential Anti-cancer Agents : A study by Bhat et al. (2016) involves synthesizing new 1,2,3-triazolyl chalcone derivatives with potential anti-microbial, anti-oxidant, and anti-cancer activities, indicating the compound's role in the development of new therapeutic agents (Bhat et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEFQIQZHSTGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125903-76-6 |
Source


|
| Record name | 2-[3-(trifluoromethyl)phenyl]ethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B2557933.png)



![N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2557939.png)

![4-phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2557941.png)
![3-Chloro-[1,2]thiazolo[5,4-c]pyridine](/img/structure/B2557943.png)




